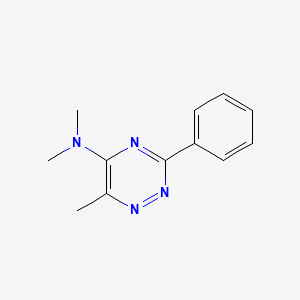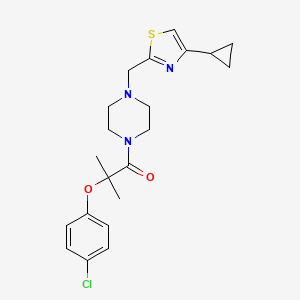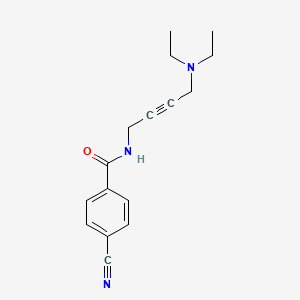
1-(3-Fluoropropyl)-2,5-dihydropyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Fluoropropyl)-2,5-dihydropyrrole is an organic compound that belongs to the class of fluorinated pyrroles. This compound is characterized by the presence of a fluoropropyl group attached to the pyrrole ring, which imparts unique chemical and physical properties. It is used in various scientific research fields due to its versatile nature.
作用机制
Target of Action
The primary target of 1-(3-Fluoropropyl)-2,5-dihydropyrrole is the estrogen receptor (ER), specifically in the context of ER-positive breast cancer . The compound is a selective estrogen receptor degrader (SERD), which means it binds to the ER and promotes its degradation .
Mode of Action
This compound interacts with its targets by binding to the ER, leading to its degradation . This degradation of the ER disrupts the normal signaling pathways that would be activated by estrogen, a hormone that can promote the growth of ER-positive breast cancer .
Biochemical Pathways
The action of this compound affects the estrogen signaling pathway. By degrading the ER, the compound prevents the receptor from activating gene transcription in response to estrogen . This disruption can lead to a decrease in the proliferation of ER-positive breast cancer cells .
Pharmacokinetics
It is known that the compound is administered orally and reaches steady state before day 8, without accumulation
Result of Action
The molecular and cellular effects of this compound’s action include the degradation of the ER and the disruption of estrogen signaling . This can lead to a decrease in the proliferation of ER-positive breast cancer cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of estrogen in the body can affect the compound’s efficacy, as estrogen would compete with the compound for binding to the ER
生化分析
Biochemical Properties
Similar compounds, such as 1-Bromo-3-fluoropropane, have been used as reagents in chemical reactions
Cellular Effects
Similar fluoropropyl compounds have been used in the development of radiotracers for imaging sigma-1 receptors in the brain
Molecular Mechanism
Research on similar compounds suggests potential interactions with sigma-1 receptors
Metabolic Pathways
Similar compounds have been implicated in various metabolic processes
Transport and Distribution
Similar compounds have been used as radiotracers, suggesting potential interactions with transporters or binding proteins
准备方法
Synthetic Routes and Reaction Conditions: 1-(3-Fluoropropyl)-2,5-dihydropyrrole can be synthesized through several synthetic routes. One common method involves the reaction of 2,5-dihydropyrrole with 1-bromo-3-fluoropropane in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 1-(3-Fluoropropyl)-2,5-dihydropyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced pyrrole compounds.
Substitution: The fluoropropyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Oxidized pyrrole derivatives.
Reduction: Reduced pyrrole compounds.
Substitution: Substituted pyrrole derivatives with various functional groups.
科学研究应用
1-(3-Fluoropropyl)-2,5-dihydropyrrole has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and as a reagent in chemical manufacturing processes.
相似化合物的比较
- 1-(3-Fluoropropyl)pyrrole
- 1-(3-Fluoropropyl)azetidine
- 1-(3-Fluoropropyl)indole
Comparison: 1-(3-Fluoropropyl)-2,5-dihydropyrrole is unique due to its specific structural features, such as the presence of the fluoropropyl group and the dihydropyrrole ring. These features confer distinct chemical reactivity and biological activity compared to other similar compounds. For example, 1-(3-Fluoropropyl)pyrrole lacks the dihydropyrrole ring, which may result in different reactivity and biological properties.
属性
IUPAC Name |
1-(3-fluoropropyl)-2,5-dihydropyrrole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12FN/c8-4-3-7-9-5-1-2-6-9/h1-2H,3-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEBFLCWSAVSGMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCN1CCCF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-chloro-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2729105.png)


![2-[1-(4-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2729111.png)




![2-[4-(2-chloroacetyl)piperazin-1-yl]-N-(2,6-dimethylphenyl)acetamide;hydrochloride](/img/structure/B2729119.png)


![N-(4-(2-(mesitylamino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2729123.png)
